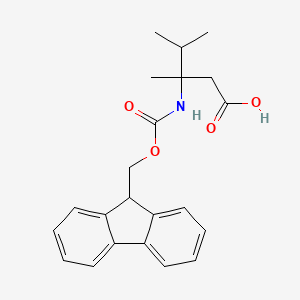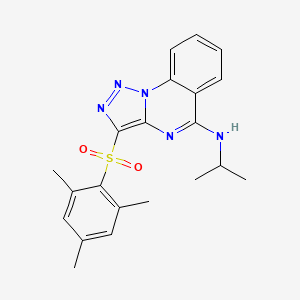
methyl (4-(N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)sulfamoyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-(N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C18H18N2O5S2 and its molecular weight is 406.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Modifications
Methyl (4-(N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)sulfamoyl)phenyl)carbamate belongs to the broader class of carbamate compounds, which have been extensively studied for their synthesis, chemical modifications, and applications in various fields, including medicinal chemistry and agriculture. For instance, the synthesis of carbamate derivatives of coumarin and chromene highlights the versatility and reactivity of carbamate compounds under various conditions, showcasing the potential for creating a wide range of derivatives with potentially unique properties and applications (Velikorodov & Imasheva, 2008).
Biological Activities and Modifications
Carbamates have been extensively studied for their biological activities, including their roles as insecticides and their metabolism in biological systems. These studies reveal the complex pathways through which carbamates undergo hydrolysis, oxidation, dealkylation, and conjugation, leading to various metabolic products. Such investigations not only inform on the environmental and toxicological aspects of carbamate use but also provide insights into designing more effective and safer compounds (Knaak Jb, 1971).
Application in Drug Development
The exploration of carbamates as prodrugs highlights their potential in medicinal chemistry, especially in improving drug properties such as solubility and bioavailability. For example, carbamate analogues of 2,5-bis(4-amidinophenyl)furan have been synthesized and evaluated for their activity against Pneumocystis carinii pneumonia, demonstrating the utility of carbamates in developing new therapeutic agents (Rahmathullah et al., 1999).
Environmental and Analytical Applications
Carbamates' environmental impact and their detection in various matrices are crucial for ensuring the safe use of these compounds. Studies on the thin-layer chromatographic detection of carbosulfan, a carbamate pesticide, underscore the importance of developing efficient analytical methods for monitoring and managing the environmental presence of carbamate compounds (Bhatia & Sharma, 2011).
Eigenschaften
IUPAC Name |
methyl N-[4-[furan-2-ylmethyl(thiophen-3-ylmethyl)sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c1-24-18(21)19-15-4-6-17(7-5-15)27(22,23)20(11-14-8-10-26-13-14)12-16-3-2-9-25-16/h2-10,13H,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNBDGWCFABZPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


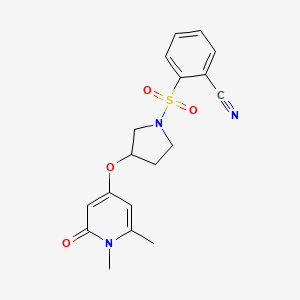
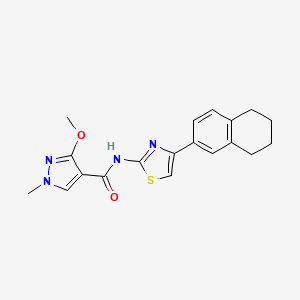


![N-(4-fluoro-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2470925.png)

![N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2470929.png)
![4-[4-(Benzenesulfonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2470932.png)
![N-[(Oxolan-2-yl)methylidene]hydroxylamine](/img/structure/B2470933.png)
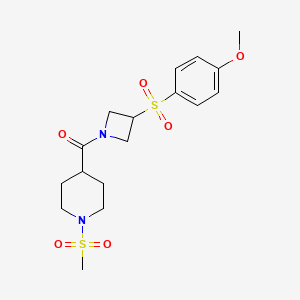
![benzo[b]thiophen-2-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2470938.png)
